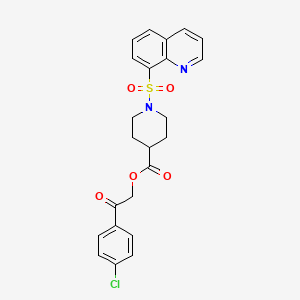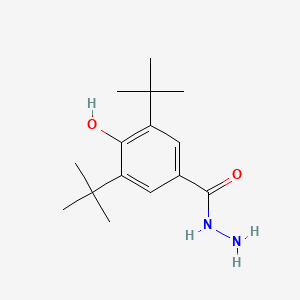
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate, also known as QX-314, is a quaternary lidocaine derivative that has been extensively studied for its use in scientific research. It is a potent sodium channel blocker that can selectively target nociceptive neurons, making it a valuable tool for studying pain pathways and developing new pain management therapies.
Mécanisme D'action
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate works by blocking sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which is a local anesthetic that can only block sodium channels in neurons that are directly exposed to the drug, this compound can penetrate cell membranes and block sodium channels in neurons that are not directly exposed to the drug. This allows it to selectively target nociceptive neurons without affecting other types of neurons.
Biochemical and Physiological Effects
This compound has been shown to produce a dose-dependent block of sodium channels in nociceptive neurons, leading to a reduction in pain signaling. It has also been shown to have minimal effects on other types of neurons, making it a selective and effective tool for studying pain pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate is its ability to selectively target nociceptive neurons, making it a valuable tool for studying pain pathways. It is also a potent sodium channel blocker, which allows for a more complete block of pain signaling compared to other local anesthetics.
However, there are also limitations to using this compound in lab experiments. One limitation is its short duration of action, which can make it difficult to study long-term effects. Another limitation is its potential toxicity, particularly at higher doses.
Orientations Futures
Despite its limitations, 2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has the potential to be a valuable tool for developing new pain management therapies. Future research could focus on developing new formulations of this compound that have longer duration of action and lower toxicity, as well as exploring its potential use in other areas of research beyond pain management.
In conclusion, this compound is a potent sodium channel blocker that has been extensively studied for its use in scientific research, particularly in the field of pain management. It has the potential to be a valuable tool for studying pain pathways and developing new pain management therapies, but further research is needed to fully understand its advantages and limitations.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-2-oxoethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate has been extensively studied for its use in scientific research, particularly in the field of pain management. It has been shown to selectively block the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain. This makes it a valuable tool for studying pain pathways and developing new pain management therapies.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c24-19-8-6-16(7-9-19)20(27)15-31-23(28)18-10-13-26(14-11-18)32(29,30)21-5-1-3-17-4-2-12-25-22(17)21/h1-9,12,18H,10-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWYTUAUOFXLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-2-naphthyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B3556747.png)
![4-chloro-N-{5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3556759.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3556766.png)
![ethyl 5-[bis(2-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3556773.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3556774.png)
![9-[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3556781.png)

![N-(2-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3556789.png)
![N~2~-(4-fluorobenzyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3556799.png)
![2-{[3-cyano-4-(2-thienyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3556800.png)
![2-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B3556806.png)
![4-{1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3556811.png)
![ethyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B3556814.png)
